Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate
CAS No.: 1823182-35-9
VCID: VC2768890
Molecular Formula: C14H10ClF4N3O2S
Molecular Weight: 395.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Potential ApplicationsCompounds with similar structures are often investigated for their biological activities, such as anticancer, antibacterial, or antiviral properties. For instance, pyrimidine derivatives are known for their role in nucleic acid synthesis and can be modified to inhibit specific enzymes or receptors. Synthesis and CharacterizationThe synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and pyridine rings, followed by the introduction of the thioacetate group. Characterization would involve techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm the structure. Research FindingsWhile specific research findings on Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate are not available, compounds with similar structures have shown promise in various biological assays. For example, pyrimidine derivatives have been explored for their anticancer properties, and pyridine derivatives are often used in agricultural chemicals due to their insecticidal or fungicidal activities. Data TablesGiven the lack of specific data on this compound, we can consider a general table for compounds with similar structures:
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CAS No. | 1823182-35-9 | ||||||||
Product Name | Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate | ||||||||
Molecular Formula | C14H10ClF4N3O2S | ||||||||
Molecular Weight | 395.8 g/mol | ||||||||
IUPAC Name | ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]sulfanylacetate | ||||||||
Standard InChI | InChI=1S/C14H10ClF4N3O2S/c1-2-24-10(23)6-25-13-9(16)5-21-12(22-13)11-8(15)3-7(4-20-11)14(17,18)19/h3-5H,2,6H2,1H3 | ||||||||
Standard InChIKey | AJNXTGVOCZFDJA-UHFFFAOYSA-N | ||||||||
SMILES | CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl | ||||||||
Canonical SMILES | CCOC(=O)CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)Cl | ||||||||
PubChem Compound | 103595957 | ||||||||
Last Modified | Aug 16 2023 |
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